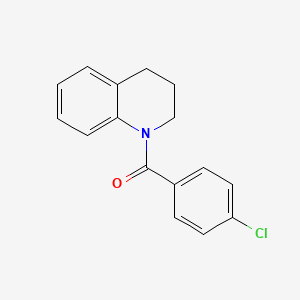

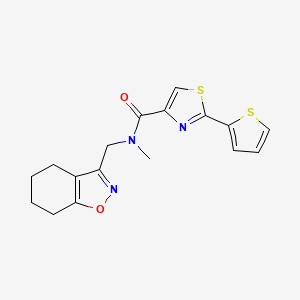

1-(4-chlorobenzoyl)-1,2,3,4-tetrahydroquinoline

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of 1-(4-chlorobenzoyl)-1,2,3,4-tetrahydroquinoline and related compounds involves several methods. Kashdan et al. (1982) reported on the synthesis of tetrahydroisoquinolines through improved methods (Kashdan, Schwartz, & Rapoport, 1982). Similarly, Correa et al. (2002) described the direct synthesis of 2-aryl-tetrahydroquinazolines, a related compound, through a solvent-free process (Correa, Papadopoulos, Radnidge, Roberts, & Scott, 2002).

Molecular Structure Analysis

Yamuna et al. (2010) conducted structural investigations on tetrahydroquinolino derivatives, providing insights into the molecular shape and intermolecular interactions of these compounds (Yamuna, Sridharan, Prasad, & Zeller, 2010).

Applications De Recherche Scientifique

pH-regulated asymmetric transfer hydrogenation of quinolines in water

1,2,3,4-Tetrahydroquinolines, including compounds like 1-(4-chlorobenzoyl)-1,2,3,4-tetrahydroquinoline, are key structural elements in many natural products and have broad commercial applications. They are essential in pharmaceutical and agrochemical synthesis, featuring in bioactive alkaloids and antibacterial drugs (Wang et al., 2009).Synthesis of 1,2,3,4,5,6-Hexahydro-2,6-methanobenzo[e][1,4]diazocine

The tetrahydroquinoline derivative is synthesized for testing its analgesic action, showing the potential for developing novel analgesic compounds (Kametani et al., 1965).Advances in the C(1)-functionalization of tetrahydroisoquinolines

Tetrahydroisoquinoline derivatives act as precursors for various alkaloids with multifarious biological activities. This research highlights the importance of these compounds in synthesizing biologically active molecules (Kaur & Kumar, 2020).Synthesis of tetrahydroisoquinolines by diastereoselective alkylation

The study focuses on synthesizing enantiomerically pure 1-substituted tetrahydroisoquinolines, crucial for alkaloid synthesis, indicating their significance in the development of pharmacologically active compounds (Huber & Seebach, 1987).Asymmetric hydrogenation of isoquinolinium salts catalyzed by chiral iridium complexes

This paper discusses the synthesis of optically active tetrahydroisoquinolines, underlining their role as key intermediates in pharmaceutical drug synthesis (Iimuro et al., 2013).Synthesis of substituted tetrahydroisoquinolines as anticancer agents

Tetrahydroisoquinoline derivatives are explored for their potential as anticancer agents, illustrating their significant role in developing new pharmaceuticals (Redda et al., 2010).Novel nanosized N-sulfonated Brönsted acidic catalyst for synthesis of polyhydroquinoline derivatives

This research highlights the use of tetrahydroquinolines in chemical synthesis, showcasing their role in innovative chemical processes (Goli-Jolodar et al., 2016).

Propriétés

IUPAC Name |

(4-chlorophenyl)-(3,4-dihydro-2H-quinolin-1-yl)methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14ClNO/c17-14-9-7-13(8-10-14)16(19)18-11-3-5-12-4-1-2-6-15(12)18/h1-2,4,6-10H,3,5,11H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

STOCUTDIKCJDJU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=CC=CC=C2N(C1)C(=O)C3=CC=C(C=C3)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14ClNO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

271.74 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(4-Chlorobenzoyl)-1,2,3,4-tetrahydroquinoline | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(2,4-dichlorophenoxy)-N-methyl-N-[(4-methyl-1H-imidazol-2-yl)methyl]acetamide](/img/structure/B5572536.png)

![methyl 3-{[(4-ethylphenyl)amino]carbonyl}-5-nitrobenzoate](/img/structure/B5572548.png)

![7-phenyl-4H-[1,2,5]oxadiazolo[3,4-b][1,4]diazepin-5(8H)-one](/img/structure/B5572562.png)

![N-[rel-(3R,4R)-3-hydroxy-4-piperidinyl]-2-[4-(2-pyrimidinyl)-1-piperazinyl]acetamide dihydrochloride](/img/structure/B5572567.png)

![rel-(1R,3S)-3-(2-aminoethoxy)-7-{[1-(2-fluorophenyl)-1H-pyrazol-4-yl]methyl}-7-azaspiro[3.5]nonan-1-ol dihydrochloride](/img/structure/B5572570.png)

![N-(2-{[6-(3-methyl-1H-pyrazol-1-yl)-4-pyrimidinyl]amino}ethyl)butanamide](/img/structure/B5572580.png)

![2-{4-[(3-fluorophenyl)amino]-2-quinazolinyl}phenol](/img/structure/B5572582.png)

![N-(2-fluorophenyl)-2-[(4'-methyl-4-biphenylyl)oxy]acetamide](/img/structure/B5572602.png)

![{4-[3-(2-aminoethyl)benzyl]-1,4-oxazepan-6-yl}methanol dihydrochloride](/img/structure/B5572618.png)

![N-1H-benzimidazol-2-yl-3-[(4-methyl-2-pyrimidinyl)oxy]benzamide](/img/structure/B5572630.png)